molecular formula C17H20ClN3O2S B2881502 3-amino-N-(4-chlorophenyl)-4-(piperidin-1-yl)benzene-1-sulfonamide CAS No. 326023-02-3

3-amino-N-(4-chlorophenyl)-4-(piperidin-1-yl)benzene-1-sulfonamide

Número de catálogo B2881502
Número CAS: 326023-02-3
Peso molecular: 365.88
Clave InChI: INCDAIWATSOPRP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-amino-N-(4-chlorophenyl)-4-(piperidin-1-yl)benzene-1-sulfonamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a member of the JAK family of non-receptor tyrosine kinases that plays a critical role in cytokine signaling and immune cell development. CP-690,550 has been studied extensively for its potential as a therapeutic agent in various autoimmune and inflammatory diseases.

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

  • Antimicrobial Properties : A study described the synthesis of sulfonamide derivatives and evaluated their antimicrobial properties. It was found that certain derivatives showed significant potent antimicrobial activities compared to standard drugs (Vinaya et al., 2009).

Molecular Interactions and Structural Studies

  • Molecular Interactions in Crystals and Solutions : Research focused on the crystal structures and thermodynamic properties of similar sulfonamide compounds. This study provided insights into the interactions and properties of these molecules in different states (Perlovich et al., 2008).

Biological Evaluation and Drug Development

  • Pro-Apoptotic Effects in Cancer Cells : A study investigated new sulfonamide derivatives for their pro-apoptotic effects in cancer cells. The research revealed that these compounds could activate apoptotic genes, potentially offering therapeutic benefits in cancer treatment (Cumaoğlu et al., 2015).

Chemistry and Synthetic Approaches

  • Piperidine Synthesis : Research on the oxidative carbon–hydrogen bond functionalizations of enamides led to the formation of piperidine structures. This study provides insights into the chemical synthesis processes related to piperidine, a component of the compound (Brizgys et al., 2012).

Sulfonamide-Sulfonimide Tautomerism

  • Tautomerism Study : A study explored the tautomerism of 1,2,4-triazine-containing sulfonamide derivatives, offering insights into the structural and chemical properties of sulfonamide compounds (Branowska et al., 2022).

Propiedades

IUPAC Name

3-amino-N-(4-chlorophenyl)-4-piperidin-1-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O2S/c18-13-4-6-14(7-5-13)20-24(22,23)15-8-9-17(16(19)12-15)21-10-2-1-3-11-21/h4-9,12,20H,1-3,10-11,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INCDAIWATSOPRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N-(4-chlorophenyl)-4-(piperidin-1-yl)benzene-1-sulfonamide

CAS RN

326023-02-3
Record name 3-amino-N-(4-chlorophenyl)-4-(piperidin-1-yl)benzene-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.